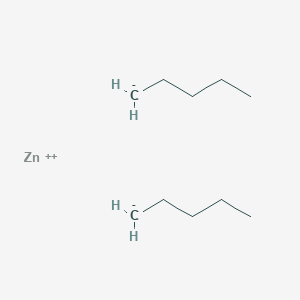![molecular formula C16H14N2O4S2 B225897 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 5788-64-7](/img/structure/B225897.png)
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, commonly known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. G9a is an enzyme responsible for the methylation of lysine 9 on histone H3 (H3K9), a modification associated with gene repression. BIX-01294 has been shown to inhibit G9a activity and reduce H3K9 methylation, leading to the activation of certain genes.
Mecanismo De Acción
BIX-01294 inhibits G9a by binding to its SET domain, which is responsible for its methyltransferase activity. The binding of BIX-01294 to G9a prevents the enzyme from methylating 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, leading to the activation of certain genes. BIX-01294 has been shown to be highly selective for G9a, with little to no activity against other histone methyltransferases.
Biochemical and Physiological Effects
BIX-01294 has been shown to have several biochemical and physiological effects. It has been shown to reduce 2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide methylation and activate the expression of certain genes. BIX-01294 has also been shown to induce differentiation in embryonic stem cells and reduce cancer cell proliferation. In addition, BIX-01294 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIX-01294 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for G9a, making it a useful tool for investigating the role of G9a in various biological processes. However, BIX-01294 has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, BIX-01294 has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
There are several future directions for research on BIX-01294. One area of interest is the role of G9a in neurodegenerative diseases such as Alzheimer's disease. BIX-01294 has been shown to have neuroprotective effects in animal models of stroke and Alzheimer's disease, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of interest is the development of more potent and selective inhibitors of G9a. BIX-01294 is highly selective for G9a, but it has relatively low potency. Developing more potent inhibitors could lead to more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of BIX-01294 was first reported by Kubicek et al. in 2007. The synthesis involves the reaction of 2-aminobenzo[d]thiazole with 6-bromomethyl-2-methoxybenzoic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then treated with ammonia to yield BIX-01294. The final product is a white solid with a molecular weight of 369.44 g/mol.
Aplicaciones Científicas De Investigación
BIX-01294 has been widely used in scientific research to investigate the role of G9a in various biological processes. It has been shown to induce differentiation in embryonic stem cells by activating the expression of certain genes. BIX-01294 has also been used to study the role of G9a in cancer, as G9a is overexpressed in many types of cancer and is associated with tumor growth and metastasis. Inhibition of G9a by BIX-01294 has been shown to reduce cancer cell proliferation and induce apoptosis.
Propiedades
Número CAS |
5788-64-7 |
|---|---|
Nombre del producto |
2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
Fórmula molecular |
C16H14N2O4S2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-13-6-4-3-5-11(13)15(19)18-16-17-12-8-7-10(24(2,20)21)9-14(12)23-16/h3-9H,1-2H3,(H,17,18,19) |
Clave InChI |
QBKWSDDPQPWLIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






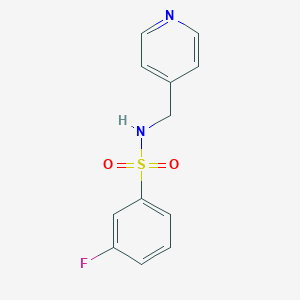

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)

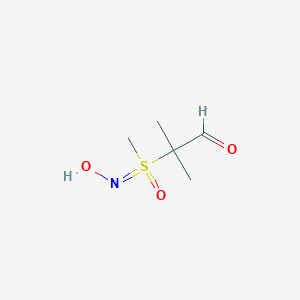
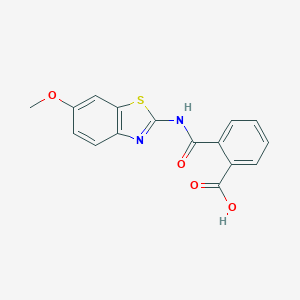

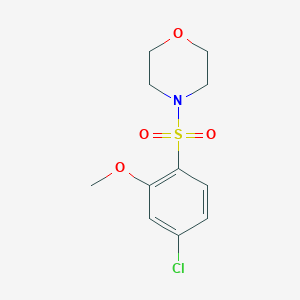
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)

